1,1-Dimethylhydrazine hydrochloride

描述

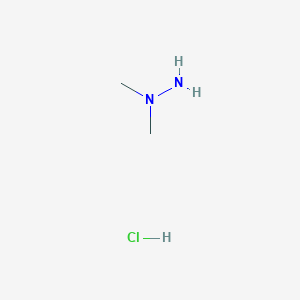

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-14-7 (Parent) | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30208037 | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-54-3, 593-82-8 | |

| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylhydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1 Dimethylhydrazine Hydrochloride

Established and Emerging Synthetic Pathways for 1,1-Dimethylhydrazine (B165182) Hydrochloride

The synthesis of 1,1-Dimethylhydrazine hydrochloride has evolved from classical laboratory methods to sophisticated industrial processes, driven by the need for efficiency and purity.

Historically, reduction reactions have been a cornerstone for the synthesis of UDMH. A prominent method involves the reduction of N-nitrosodimethylamine. acs.orgorgsyn.org This process typically begins with the treatment of dimethylamine (B145610) or its hydrochloride salt with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions to form N-nitrosodimethylamine. orgsyn.orgnih.gov The subsequent reduction of the nitroso group yields the desired hydrazine (B178648).

A well-documented procedure utilizes zinc dust in the presence of acetic acid to reduce the nitrosodimethylamine intermediate. orgsyn.org The reaction mixture is carefully maintained at a controlled temperature during the addition of acetic acid. orgsyn.org Following the reduction, the UDMH is isolated from the reaction mixture, often by steam distillation, and then converted to its more stable hydrochloride salt by treatment with concentrated hydrochloric acid. orgsyn.org The final product, this compound, is typically obtained as a crystalline solid after evaporation and drying. orgsyn.orgnih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Key Conditions | Source |

|---|---|---|---|---|---|

| 1. Nitrosation | Dimethylamine hydrochloride | Sodium nitrite, Hydrochloric acid | N-Nitrosodimethylamine | 70–75°C | orgsyn.org |

| 2. Reduction | N-Nitrosodimethylamine | Zinc dust, Acetic acid | 1,1-Dimethylhydrazine | 25–30°C, then 60°C | orgsyn.org |

| 3. Salt Formation | 1,1-Dimethylhydrazine | Hydrochloric acid | This compound | Evaporation under reduced pressure | orgsyn.org |

Chloramination represents a significant industrial pathway for UDMH production. The core of this method is the reaction between chloramine (B81541) (NH₂Cl) and dimethylamine ((CH₃)₂NH). acs.orgnih.gov This reaction, often referred to as the Olin Raschig process, directly forms 1,1-dimethylhydrazinium chloride. wikipedia.org

(CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl wikipedia.org

The process can be carried out in various media, including aqueous and non-aqueous solvents. dtic.mildtic.mil One patented method describes a four-stage process where chloramine is first generated in the vapor phase by reacting ammonia (B1221849) and chlorine, then absorbed into an organic solvent, and finally reacted with liquid dimethylamine. ntis.gov However, the chloramination of dimethylamine is not without challenges. Side reactions can occur, leading to the formation of by-products such as the dimethylhydrazone of formaldehyde (B43269) and 1,1,4,4-tetramethyl-2-tetrazene, which can lower the yield of UDMH. dtic.mildtic.mil Kinetic studies have shown that in anhydrous organic solvents, the rate of formation of the undesired formaldehyde dimethylhydrazone can be significantly higher than that of UDMH, making process optimization crucial. dtic.mil The reaction of chloramine with the UDMH product itself can also lead to by-products like tetramethyl-2-tetrazene. acs.org

An alternative industrial synthesis involves the reductive alkylation of a hydrazine derivative followed by hydrolysis. acs.orgnih.gov In this route, acetylhydrazine is treated with formaldehyde and hydrogen in the presence of a suitable catalyst. wikipedia.org This step forms an N,N-dimethyl derivative. acs.org The resulting N,N-dimethyl-N'-acetylhydrazine is then hydrolyzed, typically using a basic or acidic solution, to cleave the acetyl group and liberate 1,1-Dimethylhydrazine. nih.govwikipedia.org

Step 1: Reductive Alkylation CH₃C(O)NHNH₂ + 2CH₂O + 2H₂ → CH₃C(O)NHN(CH₃)₂ + 2H₂O wikipedia.org

Step 2: Hydrolysis CH₃C(O)NHN(CH₃)₂ + H₂O → CH₃COOH + H₂NN(CH₃)₂ wikipedia.org

The mechanism of catalytic hydrogenation involves the chemisorption of the hydrogen molecule onto the active metal surface, where it cleaves to form metal-hydride bonds. youtube.com The substrate then interacts with these surface-bound hydrogen atoms to become hydrogenated. youtube.com

Innovative approaches to UDMH synthesis include methods based on chemical rearrangements. One such process utilizes the Hofmann rearrangement. google.com This synthesis starts with aqueous 1,1-dimethylurea, which is reacted with a hypochlorite (B82951) salt, such as sodium hypochlorite. google.comgoogle.com This initial reaction forms an N-chloro derivative intermediate. google.com The reaction mixture is then made basic, and under controlled temperatures (not exceeding 30°C), the intermediate undergoes the Hofmann rearrangement to yield 1,1-Dimethylhydrazine, which can then be recovered by distillation. google.com

| Step | Reactants | Key Conditions | Product | Source |

|---|---|---|---|---|

| 1. N-Chlorination | 1,1-Dimethylurea, Sodium hypochlorite | 0° to 10°C | N-chloro-1,1-dimethylurea (intermediate) | google.com |

| 2. Rearrangement | Basified reaction mixture | 10° to 30°C | 1,1-Dimethylhydrazine | google.com |

Direct alkylation of hydrazine presents a straightforward, yet often challenging, route due to issues with selectivity. However, methods have been developed to control the alkylation process. One approach involves the methylation of a protected hydrazine derivative. For instance, dibenzoylhydrazine can be methylated using dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) to form dibenzoyldimethylhydrazine. orgsyn.org The protecting benzoyl groups are subsequently removed by refluxing with concentrated hydrochloric acid. This hydrolysis step not only liberates the dimethylhydrazine but also directly yields the dihydrochloride (B599025) salt. orgsyn.org

Another advanced strategy for selective alkylation involves the formation of a nitrogen dianion from a protected hydrazine. organic-chemistry.org By treating a protected hydrazine with a strong base like n-butyllithium at low temperatures, a highly reactive dianion intermediate is formed, which can then be selectively alkylated with alkyl halides. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations of this compound

1,1-Dimethylhydrazine is a potent reducing agent and participates in a variety of chemical transformations. nih.gov Its metabolism in biological systems, for example, involves conversion to formaldehyde. nih.govwho.int This process can be mediated by cytochrome P450 enzymes or occur non-enzymatically. nih.govwho.int The metabolism can also generate highly reactive intermediates, such as methyl radicals, which are capable of methylating DNA. uzh.ch

A significant reaction of UDMH is its condensation with carbonyl compounds. It reacts readily with formaldehyde (formalin) in an exothermic reaction to produce 1,1-dimethyl-2-methylene hydrazone (MDH). nih.gov Similarly, it reacts with glyoxal (B1671930) to form glyoxal monodimethylhydrazone. nih.gov

UDMH can also undergo oxidative transformations. The reaction between UDMH and an oxidizing agent like chloramine can lead to the formation of 1,1,4,4-tetramethyl-2-tetrazene. dtic.mil Furthermore, the catalytic decomposition of UDMH is a key transformation, particularly in its application as a monofuel. google.com This process involves contacting UDMH vapors with a catalyst, such as a platinum group metal on a stable support like alumina (B75360) or carbon, at elevated temperatures. google.com The decomposition breaks down the UDMH molecule into smaller fragments. google.com

In more complex reaction schemes, UDMH can participate in or be eliminated during cascade processes. For example, in a synthesis involving an intramolecular cyclization of an amino group across a hydrazone's double bond, UDMH was eliminated as a byproduct. nih.gov This eliminated UDMH could then undergo a transamination reaction with another component in the mixture. nih.gov

Investigation of Autoxidation Pathways and Product Profiling

The autoxidation of 1,1-dimethylhydrazine is a complex process that yields a variety of products. The major products of this reaction are formaldehyde dimethylhydrazone, nitrogen, and water. dtic.mil However, a number of minor products are also formed, including ammonia, dimethylamine, dimethylnitrosamine, diazomethane, nitrous oxide, methane, carbon dioxide, and formaldehyde. dtic.mil The reaction is first-order with respect to 1,1-dimethylhydrazine and zero-order with respect to oxygen. dtic.mil It is notably catalyzed by metals and their salts, while being inhibited by the presence of 1,3-butadiene (B125203) and accelerated by ultraviolet light. dtic.mil

A proposed free-radical chain mechanism is considered the rate-determining sequence of reactions. This leads to the formation of 1,1-dimethylhydrazyl-2-hydroperoxide, which is then presumed to quickly yield formaldehyde dimethylhydrazone, hydrazine, and hydrogen peroxide through a series of reactions on the container walls. dtic.mil The nitrogen and most of the minor products are likely the result of further reactions on the walls involving hydrogen peroxide with 1,1-dimethylhydrazine, formaldehyde dimethylhydrazone, and hydrazine. dtic.mil

When stored in the presence of air, 1,1-dimethylhydrazine accumulates formaldehyde dimethylhydrazone and water, along with smaller quantities of dimethylnitrosamine, dimethylamine, and ammonia, while evolving nitrogen gas. dtic.mil The identity of formaldehyde dimethylhydrazone can be confirmed by its reaction with 2,4-dinitrophenylhydrazine (B122626) reagent to produce the corresponding hydrazone of formaldehyde, and with aqueous oxalic acid to form dimethylhydrazinium oxalate. dtic.mil

The degradation of 1,1-dimethylhydrazine (UDMH) has been studied using both atmospheric oxygen and hydrogen peroxide. These reactions were observed in the presence and absence of copper catalysis and across various pH levels. In the presence of copper, UDMH was degraded by air bubbled through the solution, with the degradation efficiency increasing as the pH increased. nih.gov Notably, the carcinogen N-nitrosodimethylamine (NDMA) was formed at neutral and alkaline pH levels. nih.gov Even at copper concentrations below 1 ppm, the production of NDMA was observed. nih.gov

The oxidation of UDMH with hydrogen peroxide also resulted in the formation of NDMA. nih.gov In the absence of copper, UDMH degradation did not occur at acidic pH. However, with copper present, some degradation was observed at all tested pH levels. nih.gov Besides NDMA, other products such as dimethylamine, methanol, formaldehyde dimethylhydrazone, formaldehyde hydrazone, and tetramethyltetrazene were also produced. nih.gov

Table 1: Products of 1,1-Dimethylhydrazine Autoxidation

| Product Category | Product Name |

|---|---|

| Major Products | Formaldehyde dimethylhydrazone, Nitrogen, Water |

| Minor Products | Ammonia, Dimethylamine, Dimethylnitrosamine, Diazomethane, Nitrous oxide, Methane, Carbon dioxide, Formaldehyde |

| Additional Products (with H₂O₂/Copper) | Methanol, Formaldehyde hydrazone, Tetramethyltetrazene |

Reactivity of Amine Functionalities in Organic Transformations

The amine functionalities of 1,1-dimethylhydrazine are central to its reactivity in various organic transformations. The molecule possesses two nitrogen atoms with differing nucleophilic character, which dictates its reaction pathways. It is known to be a powerful reducing agent. noaa.gov

One of the key industrial production methods for unsymmetrical dimethylhydrazine (UDMH) involves the reaction of monochloramine with dimethylamine. This reaction directly utilizes the nucleophilicity of the dimethylamino group to form the N-N bond, yielding 1,1-dimethylhydrazinium chloride. wikipedia.org

Another synthetic route showcases the reactivity of the primary amine group. In this method, acetylhydrazine is N-dimethylated using formaldehyde and hydrogen in the presence of a suitable catalyst. This forms N,N-dimethyl-N'-acetylhydrazine, which is subsequently hydrolyzed to produce UDMH. wikipedia.org

The basic nature of the amine groups allows 1,1-dimethylhydrazine to react with acids in exothermic neutralization reactions. noaa.gov For instance, the hydrochloride salt of UDMH can be synthesized by treating dimethylamine with nitric acid to generate the N-nitroso derivative, which is then reduced with zinc to form UDMH, isolated as the salt. acs.org

Formation and Reactivity of Chemical Derivatives and Intermediates

The metabolism of 1,1-dimethylhydrazine can lead to the formation of highly reactive intermediates, such as methyl radicals. uzh.ch These radicals are capable of damaging cellular components like DNA and RNA. uzh.ch The formation of these methyl radicals from 1,1-dimethylhydrazine has been observed in the presence of rat liver microsomes and hepatocytes. uzh.ch This process can be prevented by inhibiting cytochrome P450 and flavin-containing monooxygenases, suggesting these enzyme systems are involved in the metabolic activation. uzh.ch It is hypothesized that the methyl radicals originate from the monomethylhydrazine formed during metabolism. uzh.ch

During its metabolism, 1,1-dimethylhydrazine can be demethylated and converted into methyl radicals and other highly reactive intermediates, which may include methyldiazonium ions. uzh.ch In studies with rat liver slices, [¹⁴C]dimethylhydrazine is activated to metabolites that can bind to nucleic acids. nih.govwho.int In rat liver microsomes and the 9000 × g supernatant, it is converted to formaldehyde. nih.govwho.int The reaction in microsomes is dependent on NADPH and oxygen, characteristic of a cytochrome P450-mediated process. However, this cofactor dependence was not observed in the 9000 × g supernatant, indicating a potential non-enzymatic pathway as well. nih.govwho.int

Furthermore, 1,1-dimethylhydrazine can form hydrazones with derivatives of vitamin B6. uzh.ch This interaction can impair processes that rely on vitamin B6 as a cofactor. uzh.ch

Catalytic Roles in Complex Organic Syntheses

While primarily known as a reactant and fuel, 1,1-dimethylhydrazine and its derivatives can participate in catalytic processes. The catalytic oxidation of 1,1-dimethylhydrazine (UDMH) with molecular oxygen over a Pt/SiO₂ catalyst has been studied, revealing a complex, two-step oxidation process. scispace.com Initially, there is a rapid oxidation of UDMH on the fresh platinum surface, which quickly ceases due to the blockage of active sites. scispace.com This is followed by a second, time-separated oxidation step corresponding to the combustion of a surface residue. scispace.com This residue is composed of C≡N nitrile groups, which are formed from the decomposition of non-oxidative UDMH conversion products like dimethylamine. scispace.com This two-step oxidation pattern is observed across a broad range of reaction temperatures and oxygen-to-UDMH ratios. scispace.com

The degradation of UDMH in aqueous solution can be catalyzed by copper ions. nih.gov The presence of copper facilitates the oxidation of UDMH by air, and even at concentrations below 1 ppm, copper catalysis leads to the formation of N-nitrosodimethylamine (NDMA). nih.gov When hydrogen peroxide is used as the oxidant, the presence of copper also promotes UDMH degradation at all pH levels investigated. nih.gov

Interaction Dynamics with Oxidative Species and Reagents

1,1-Dimethylhydrazine is a highly reactive compound that readily interacts with a variety of oxidative species and reagents. It is a powerful reducing agent and can ignite upon contact with strong oxidizing agents such as hydrogen peroxide and fuming nitric acid. noaa.gov It must be stored separately from oxidizing agents like perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine due to the risk of violent reactions. nj.gov

The interaction with oxygen is a key aspect of its chemistry. The autoxidation in the vapor phase is a complex reaction. dtic.mil The kinetics of the oxidation of 1,1-dimethylhydrazine by dissolved oxygen in water have been shown to be influenced by acidity and the presence of catalysts like cupric ions. nih.gov In dilute solutions, the oxidation proceeds through both a cupric ion-catalyzed pathway and an uncatalyzed step. nih.gov

During the copper(II)-catalyzed autoxidation of methylhydrazines, the production of H₂O₂ relative to O₂ consumption has been correlated with DNA damage. nih.gov This suggests that a copper(I)-peroxide complex, rather than the methyl free radical, may play a a more significant role in the DNA damage induced by methylhydrazine in the presence of copper(II). nih.gov

The gas-phase catalytic oxidation of UDMH is an intricate process involving numerous parallel and consecutive reactions. scispace.com The interaction with the catalyst surface and the transformation of U.S. Naval Ordnance Test Stationer intermediates are not yet fully understood due to the vast number of reaction products. scispace.com

Sophisticated Analytical Techniques for 1,1 Dimethylhydrazine Hydrochloride and Its Metabolites

Advanced Chromatographic Separation and Detection Systems

Chromatographic techniques are pivotal for the separation and analysis of 1,1-Dimethylhydrazine (B165182) (UDMH) and its related compounds. Due to the chemical properties of UDMH, direct analysis can be challenging, often necessitating derivatization to enhance detection. nih.govresearchgate.net

Gas Chromatography Methodologies with Specialized Detectors

Gas chromatography (GC) is a widely employed method for the analysis of UDMH. To overcome the challenges of analyzing aqueous samples, which can interfere with GC columns, methods like accelerated water sample preparation (AWASP) have been developed. This technique involves the complete removal of water using anhydrous sodium sulfate (B86663) and transferring the analytes into an organic solvent like dichloromethane. mdpi.comnih.gov

Specialized detectors significantly enhance the sensitivity and selectivity of GC methods:

Nitrogen-Phosphorus Detector (NPD) : This detector is highly sensitive to nitrogen-containing compounds, making it well-suited for UDMH analysis. researchgate.netnih.gov Methods have been developed to determine UDMH in water by derivatizing it with 4-nitrobenzaldehyde (B150856), followed by extraction and analysis using GC-NPD, achieving a low detection limit of 0.03 μg/L. researchgate.net

Mass Spectrometry (MS) : GC coupled with mass spectrometry (GC-MS) is a powerful tool for both quantification and identification of UDMH and its transformation products. mdpi.comnih.govnih.gov The use of GC-MS allows for the simultaneous quantification of numerous UDMH transformation products with detection limits in the range of 1–5 μg L−1. mdpi.comnih.gov Electron ionization (EI) is a common ionization technique used in this context. mdpi.com

A study on the GC-MS quantification of UDMH transformation products in aqueous solutions utilized a method with a helium carrier gas and a programmed temperature ramp from 40°C to 240°C. mdpi.com This method, combined with AWASP, enabled the rapid and low-cost analysis of 29 different UDMH transformation products. mdpi.comnih.gov

High-Performance Liquid Chromatography Approaches with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of UDMH, particularly in aqueous samples. zldm.runih.gov Similar to GC, direct HPLC analysis can be problematic due to UDMH's high reactivity and lack of a strong chromophore, often requiring derivatization. nih.govresearchgate.net

Various detection modes are used in conjunction with HPLC:

UV-Vis Spectrophotometric Detection : After derivatization with a suitable reagent that introduces a chromophore, UDMH can be detected using a UV-Vis detector. zldm.rusemanticscholar.org For instance, derivatization with 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde allows for detection at 308 nm and 394 nm, respectively. zldm.ru

Mass Spectrometry (MS/MS) : HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high selectivity and sensitivity. nih.govnih.gov This technique has been successfully used for the determination of UDMH and its transformation products in various matrices. nih.govresearchgate.net Methods have been developed using electrospray ionization (ESI) and multiple reaction monitoring (MRM) for enhanced sensitivity, achieving detection limits as low as 0.15 ppm. nih.gov

Electrochemical Detection (ECD) : Ion-exchange HPLC with electrochemical detection has been utilized for the analysis of UDMH in biological samples like urine and plasma. nih.gov

A method for determining UDMH in water by HPLC-UV involved derivatization with 2-nitrobenzaldehyde or 4-nitrobenzaldehyde in the presence of sodium dodecyl sulfate as a micellar catalyst. zldm.ru This approach used a ZORBAX Eclipse Plus C18 column and an isocratic mobile phase of acetonitrile (B52724) and ammonia (B1221849) buffer. zldm.ru

Ion Chromatography Applications

Ion chromatography (IC) is a valuable technique for the direct determination of polar compounds like UDMH and its metabolites in aqueous samples. researchgate.net IC can be used to quantify UDMH without the need for derivatization. semanticscholar.org

One method for the quantitative analysis of dimethyl hydrazine (B178648) by ion chromatography utilized a methanesulfonic acid solution as the eluent with a CS12A cation exchange column and a conductivity detector. researchgate.net This method demonstrated good precision with a relative standard deviation (RSD) of 1.10%. researchgate.net IC has also been used to confirm the quantitative yield of derivatization reactions in HPLC methods. zldm.rusemanticscholar.org

Hyphenated Techniques for Comprehensive Analysis

The coupling of chromatographic systems with powerful detectors, known as hyphenated techniques, offers comprehensive analytical solutions for complex samples.

GC-MS : As previously mentioned, the combination of Gas Chromatography with Mass Spectrometry is a robust technique for identifying and quantifying a wide range of UDMH transformation products. mdpi.comnih.gov It has been instrumental in analyzing aqueous solutions of rocket fuel that have undergone oxidation or pyrolysis. mdpi.com

HPLC-MS/MS : High-Performance Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective method for determining UDMH and its derivatives. nih.govnih.govresearchgate.net This technique is particularly useful for trace-level analysis in complex matrices and has been applied to pharmaceutical analysis. nih.gov

HILIC-MS/MS : Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has been developed for the simultaneous determination of UDMH and several of its major transformation products in soil. researchgate.net This method offers low detection limits, ranging from 0.02 to 7 μg L−1. researchgate.net

Ion-Pair Chromatography-MS : Ion-pair chromatography coupled with mass spectrometry has been used for the simultaneous determination of UDMH and its decomposition products, such as hydrazine, methylhydrazine, N-nitrosodimethylamine, and tetramethyl-2-tetrazene, in water matrices. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance of chromatographic methods for UDMH by enhancing detectability and improving chromatographic behavior. nih.govresearchgate.net This can be done either before the sample is introduced into the chromatographic column (pre-column) or after separation (post-column).

Pre-Column and Post-Column Derivatization Reagents

A variety of reagents are used for the derivatization of UDMH.

Pre-Column Derivatization Reagents:

These reagents react with UDMH before chromatographic separation.

| Derivatization Reagent | Analytical Technique | Sample Matrix | Detection Limit | Reference |

| Pentafluorobenzaldehyde | GC/NPD, GC/MS | Urine, Plasma, Liver Tissue | 8 µmol (Urine), ≈20 nmol/mL (Plasma/Liver) | nih.gov |

| p-Chlorobenzaldehyde | GC/NPD | Urine | 0.05 µg/mL | nih.gov |

| Vanillin (B372448) | Spectrophotometry | Urine | 0.065 µg/mL | nih.gov |

| p-Dimethylaminobenzaldehyde | Spectrophotometry | Serum, Liver/brain tissue | 0.025 µ g/sample | nih.gov |

| 2-Nitrobenzaldehyde | HPLC-UV, GC-MS | Water | 3 µg/L (HPLC-UV) | researchgate.netzldm.ru |

| 4-Nitrobenzaldehyde | HPLC-UV, GC | Water | 1.5 µg/L (HPLC-UV), 0.03 µg/L (GC) | researchgate.netzldm.ru |

| Benzoyl chloride | HPLC-MS/MS | Pharmaceutical | 0.15 ppm | nih.gov |

| Unsubstituted aromatic aldehydes (e.g., 2-naphthaldehyde, 2-pyridinecarboxaldehyde, 2-quinolinecarboxaldehyde) | RP HPLC-UV-MS/MS | Aqueous samples | N/A | nih.gov |

| Benzaldehyde | HPLC with spectrophotometric detection | Water | 1.3 µg/L | semanticscholar.org |

| 5-Nitro-2-furaldehyde (B57684) | HPLC with multiwave spectrophotometric detection | N/A | N/A | researchgate.net |

| Phenylglyoxal | HPLC-MS/MS | Natural water | 0.03–1 µg/L | researchgate.net |

| Glyoxal (B1671930) | HPLC-UV | Water | N/A | eco-vector.com |

Post-Column Derivatization Reagents:

These reagents are introduced after the analytes have been separated on the column and before they reach the detector.

| Derivatization Reagent | Analytical Technique | Sample Matrix | Detection Limit | Reference |

| 5-Nitro-2-furaldehyde | HPLC | N/A | N/A | zldm.ru |

The choice of derivatization reagent and method depends on the specific analytical requirements, including the sample matrix, the desired sensitivity, and the available instrumentation. For instance, micellar catalysis using surfactants like sodium dodecyl sulfate can enhance the completeness and speed of derivatization reactions in aqueous media. zldm.rusemanticscholar.org

Optimization of Derivatization Conditions for Quantitative Analysis

The quantitative analysis of 1,1-dimethylhydrazine (UDMH), often handled as its hydrochloride salt for stability, is frequently complicated by its high polarity and reactivity. nih.gov Derivatization is a crucial step to enhance its detectability and improve chromatographic behavior. nih.govcdc.gov Optimizing the conditions of this chemical modification is paramount for achieving accurate, sensitive, and reproducible results. Key parameters that are typically optimized include the choice of derivatizing agent, pH of the reaction medium, reagent concentration, reaction temperature, and duration. zldm.ruresearchgate.net

Several derivatizing agents have been effectively used for UDMH analysis. Aldehydes are commonly employed to form stable hydrazone derivatives, which are amenable to chromatographic separation and detection. zldm.ruresearchgate.net For instance, agents like 2-nitrobenzaldehyde (2NBA) and 4-nitrobenzaldehyde (4NBA) react with UDMH to produce derivatives detectable by HPLC-UV. zldm.ru Research has shown that the use of micellar catalysis, specifically with sodium dodecyl sulfate (SDS), can significantly improve the derivatization process in aqueous media. zldm.ru This approach allows for complete derivatization under milder conditions and at lower UDMH concentrations. zldm.ru For example, complete derivatization with 2NBA and 4NBA was achieved at room temperature in 45 and 30 minutes, respectively, at a pH of 9 in the presence of 87 mM SDS. zldm.ru

Another effective agent is 5-nitro-2-furaldehyde, which is noted for its high solubility in water and the significant spectral differences between the derivatives of UDMH and other hydrazines like hydrazine and methylhydrazine. researchgate.net The optimization of this reaction involves several factors. The acidity of the medium is a primary factor, as the reaction occurs between the molecular form of the hydrazine and the protonated carbonyl group of the aldehyde. researchgate.net Studies have identified optimal conditions for this derivatization at pH 5, a reagent concentration of 2 mM, a temperature of 60°C, and a reaction time of 40 minutes. researchgate.net Under these conditions, the detection limit for UDMH can reach as low as 1.5 µg/L. researchgate.net

Other reagents, such as benzoyl chloride, have also been tested for derivatization, particularly for analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov The optimization of reaction media and using minimal amounts of reagents have been goals in developing cost-effective and sensitive methods. nih.gov Glyoxal has also been used as a pre-column derivatizing agent for HPLC, with the reaction quantitatively yielding a stable product within 20 minutes at 25°C and pH 3.5. researchgate.net

The table below summarizes optimized conditions for various derivatization agents used in the quantitative analysis of 1,1-dimethylhydrazine.

| Derivatizing Agent | Method | Optimized Conditions | Detection Limit (UDMH) | Reference |

| 2-Nitrobenzaldehyde (2NBA) | HPLC-UV | pH 9, Room Temp, 45 min, 87 mM SDS | 3 µg/L | zldm.ru |

| 4-Nitrobenzaldehyde (4NBA) | HPLC-UV | pH 9, Room Temp, 30 min, 87 mM SDS | 1.5 µg/L | zldm.ru |

| 5-Nitro-2-furaldehyde | Spectrophotometry | pH 5, 60°C, 40 min, 2 mM Reagent | 1.5 µg/L | researchgate.net |

| Glyoxal | HPLC-UV | pH 3.5, 25°C, 20 min | Not Specified | researchgate.net |

| Benzoyl Chloride | HPLC-MS | Optimal media, minimal reagent amounts | 0.15 ppm | nih.gov |

This table presents a selection of optimized derivatization conditions from cited research.

It is critical to perform derivatization as quickly as possible after sample collection, as UDMH has a tendency to auto-oxidize during storage, which can compromise the accuracy of the analysis. cdc.gov

Alternative Analytical Methodologies

Beyond derivatization followed by chromatography, several other analytical techniques have been developed for the determination of 1,1-dimethylhydrazine hydrochloride. These methods offer alternative approaches that can be advantageous in terms of speed, simplicity, or application in specific matrices.

Electrochemical Sensing Techniques

Electrochemical methods provide a sensitive and often direct means of detecting UDMH. An electrochemical cell has been developed for the detection of UDMH, along with hydrazine and methylhydrazine, in air samples. nih.gov When coupled with a dynamic air-sampling system and control circuitry, it functions as a direct-reading, portable analyzer. nih.gov

High-performance liquid chromatography (HPLC) systems can be equipped with an electrochemical detector (ED) for the analysis of UDMH in biological samples like urine and plasma. cdc.govnih.govnih.gov This technique was used to determine UDMH with a detection limit of 250 ng. nih.gov The use of ion-exchange HPLC combined with an electrochemical detector has been reported for analyzing UDMH in diluted urine and plasma without extensive sample preparation. nih.gov

Spectrophotometric and Chemiluminescent Methods

Spectrophotometry and colorimetry are well-established methods for quantifying UDMH. cdc.gov These techniques are based on the reaction of UDMH with a specific reagent to produce a colored compound, the absorbance of which is measured at a particular wavelength. cdc.gov

One such method involves the derivatization of UDMH with vanillin in ethanol, followed by acidification with sulfuric acid, for analysis in urine. nih.gov Another approach uses p-dimethylaminobenzaldehyde as the colorimetric reagent for samples from serum or tissue. nih.gov A NIOSH-approved method utilizes the reaction of UDMH with phosphomolybdic acid. cdc.gov The sample is collected in hydrochloric acid, reacted with the phosphomolybdic acid solution, and heated to develop a color that is measured spectrophotometrically at 730 nm. cdc.gov A simple and rapid colorimetric procedure for measuring microgram quantities of UDMH in blood and water has also been described, providing a calibrated range of 1-60 micrograms per milliliter. dtic.mil

As previously mentioned, 5-nitro-2-furaldehyde serves as a derivatizing agent for a spectrophotometric method capable of determining UDMH, hydrazine, and methylhydrazine, even when they are simultaneously present in a sample. researchgate.net

Chemiluminescence is another sensitive detection principle. The reaction of ozone with UDMH and other hydrazines produces light, and the intensity of this emission can be used for quantification, particularly in the analysis of aerozine, a 50:50 mixture of UDMH and hydrazine. nih.gov

The table below highlights various reagents used in spectrophotometric methods for UDMH determination.

| Reagent | Sample Matrix | Wavelength | Reference |

| Vanillin | Urine | Not Specified | nih.gov |

| p-Dimethylaminobenzaldehyde | Serum, Tissue | Not Specified | nih.gov |

| Phosphomolybdic Acid | Air | 730 nm | cdc.gov |

| 5-Nitro-2-furaldehyde | Soil | 454 nm | researchgate.net |

This table outlines key reagents and their applications in spectrophotometric analysis of UDMH.

Coulometric Analysis

Coulometric methods have been investigated for the analysis of 1,1-dimethylhydrazine. byu.edubyu.edu One study focused on the oxidation of UDMH using coulometrically generated bromine. byu.edubyu.edu This technique involved a dual intermediate system of bromide and cupric ions. byu.edu The system allows for the over-generation of bromine to ensure complete reaction with UDMH, followed by a back-titration of the excess bromine by cupric ions. byu.edu

Research has revealed that the oxidation mechanism of UDMH by bromine is not fixed; it is a function of the bromine concentration in the solution at any given time. byu.edu This complexity indicates that while coulometry is a viable analytical approach, careful control of the reaction conditions is necessary for accurate quantification. byu.edubyu.edu

Environmental Transport, Transformation, and Remediation of 1,1 Dimethylhydrazine Hydrochloride

Environmental Degradation Pathways and Kinetic Studies

The degradation of 1,1-Dimethylhydrazine (B165182) in the environment is a complex process influenced by a variety of factors, including the presence of oxidants, microbial activity, and physicochemical conditions of the medium.

In aqueous environments, the degradation rate of 1,1-Dimethylhydrazine is heavily dependent on factors such as pH, oxygen concentration, temperature, and the presence of metal ions and organic matter. ijcce.ac.ir Oxidation is a primary removal mechanism. ijcce.ac.ir The reaction with dissolved oxygen can be catalyzed by metal ions, particularly copper, and the degradation rate increases in alkaline solutions. ijcce.ac.irnih.gov In the absence of copper, oxidation by air is not observed. nih.gov However, even at copper concentrations below 1 ppm, the formation of the carcinogen N-nitrosodimethylamine (NDMA) can occur, especially at neutral and alkaline pH. nih.gov The use of hydrogen peroxide as an oxidant also leads to the formation of NDMA. nih.gov

In the atmosphere, 1,1-Dimethylhydrazine degrades rapidly, with half-lives ranging from minutes to hours. cdc.gov The primary degradation pathways involve reactions with ozone and hydroxyl (OH) radicals. cdc.gov The reaction with ozone is particularly fast, with an estimated atmospheric half-life of about one-tenth that of hydrazine (B178648). cdc.gov In a dark reaction chamber, the approximate half-life of 1,1-dimethylhydrazine was reported to be between 5.9 and 9 hours. cdc.gov The reaction with nitrogen oxides is also rapid, with a half-life of less than 10 minutes. cdc.gov

Table 1: Kinetic Data for the Environmental Degradation of 1,1-Dimethylhydrazine

| Medium | Reactant | Half-life | Conditions |

|---|---|---|---|

| Atmosphere | Ozone | < 2 hours | Typical conditions |

| Atmosphere | OH radicals | ~3 hours | Average OH concentration |

| Atmosphere | Nitrogen oxides | < 10 minutes | - |

| Dark Reaction Chamber | Autoxidation | 5.9–9 hours | - |

| Ponds and Seawater | Oxygen and free radicals | 10–14 days | - |

This table is interactive. Users can sort and filter the data.

Biodegradation is a significant pathway for the removal of 1,1-Dimethylhydrazine at low concentrations, as higher concentrations can be toxic to microorganisms. ijcce.ac.irnih.gov Several bacterial strains have been identified that are capable of degrading UDMH.

Research has shown that strains isolated from activated sludge, such as Stenotrophomonas sp. M12 and Comamonas sp. P4, can degrade UDMH. Stenotrophomonas sp. M12 was able to degrade 50 mg·L⁻¹ of UDMH as the sole carbon source in an aqueous mineral salt medium, achieving an 86.0% degradation in 72 hours. nih.gov However, this strain was not effective in degrading UDMH in soil. nih.gov

Conversely, Comamonas sp. P4 showed limited ability to degrade UDMH as a sole carbon source in an aqueous medium but its degradation capacity was enhanced by the addition of an extra carbon source (co-metabolism). nih.gov In soil, Comamonas sp. P4 was able to degrade UDMH at concentrations of 100–600 mg·kg⁻¹. nih.govresearchgate.net The degradation in soil is influenced by organic matter, native microorganisms, and metal ions. nih.govresearchgate.net Oxygen content is a crucial factor for the biodegradation of UDMH by Stenotrophomonas sp. M12, while co-metabolism aids Comamonas sp. P4 in self-detoxification and recovery. nih.gov

The metabolic activation of 1,1-dimethylhydrazine in mammalian systems involves cytochrome P450 and flavin-containing monooxygenases, which can demethylate the compound to form reactive intermediates like methyl radicals. uzh.ch This provides insight into potential enzymatic pathways that could be targeted for bioremediation.

The transformation of 1,1-Dimethylhydrazine in the environment leads to a multitude of products, many of which are also of toxicological concern. One of the most significant and studied transformation products is N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.gov

Other identified transformation products in aqueous and soil systems include:

Acyclic compounds : Formaldehyde (B43269) dimethylhydrazone, acetaldehyde (B116499) dimethylhydrazone, 1,1,4,4-tetramethyl-2-tetrazene, N,N-dimethylformamide, and 1-formyl-2,2-dimethylhydrazine. researchgate.netmdpi.com

Heterocyclic compounds : 1-methyl-1H-1,2,4-triazole, 1-ethyl-1H-1,2,4-triazole, and 1,3-dimethyl-1H-1,2,4-triazole. nih.gov

Quantitative analyses of contaminated soil at rocket fall sites have revealed significant concentrations of these transformation products. For example, maximum concentrations of 1-methyl-1H-1,2,4-triazole have been measured at 57.3 mg kg⁻¹, while 1,3-dimethyl-1H-1,2,4-triazole has been found at concentrations up to 24.0 mg kg⁻¹. nih.gov These products can migrate down into the soil profile, with the highest concentrations typically found at depths of 20 to 60 cm. nih.gov

Table 2: Major Transformation Products of 1,1-Dimethylhydrazine Detected in Environmental Samples

| Transformation Product | Chemical Class | Found in | Maximum Concentration in Soil (mg kg⁻¹) |

|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | Nitrosamine | Water, Soil | - |

| Formaldehyde dimethylhydrazone | Hydrazone | Water, Soil | - |

| 1,1,4,4-Tetramethyl-2-tetrazene | Tetrazene | Water, Soil | - |

| N,N-Dimethylformamide | Amide | Water, Soil | - |

| 1-Methyl-1H-1,2,4-triazole | Triazole | Soil | 57.3 |

| 1-Ethyl-1H-1,2,4-triazole | Triazole | Soil | 5.45 |

| 1,3-Dimethyl-1H-1,2,4-triazole | Triazole | Soil | 24.0 |

This table is interactive. Users can sort and filter the data.

Advanced Remediation and Abatement Strategies

Due to the hazardous nature of 1,1-Dimethylhydrazine and its degradation products, effective remediation strategies are essential for contaminated sites.

Adsorption is a promising method for the neutralization of 1,1-Dimethylhydrazine spills. Various materials have been investigated for their adsorptive capacity. Hydrolysis lignin (B12514952), a byproduct of bioethanol production, has been shown to be an effective adsorbent. ijcce.ac.irresearchgate.netscispace.com The adsorption process is influenced by the moisture content of the lignin and the ambient temperature. ijcce.ac.irscispace.com The reaction between 1,1-dimethylhydrazine and the active centers (carbonyl and carboxyl groups) of lignin is close to a first-order reaction, with an activation energy of 85.9 kJ/mol, which is indicative of chemisorption. ijcce.ac.ir Under optimal conditions, a 99.92% removal of UDMH from an aqueous solution was achieved. scispace.com

More advanced materials such as MOF-derived porous carbons (C@Al2O3s) have also demonstrated high adsorption capacities for UDMH. rawdatalibrary.net One such material, C@Al2O3-1000, exhibited a maximum adsorption capacity of 275.93 mg/g, which is among the highest reported for UDMH adsorbents. rawdatalibrary.net The adsorption process was found to follow the pseudo-second-order kinetics model and the Langmuir isotherm model. rawdatalibrary.net This material also showed good performance over a wide pH range (4-12) and excellent recyclability. rawdatalibrary.net

Table 3: Performance of Adsorbents for 1,1-Dimethylhydrazine Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|---|

| Hydrolysis Lignin | - | 99.92 | 24 h contact time, 25:1 solution to adsorbent ratio |

| C@Al2O3-1000 | 275.93 | >99 | pH 4-12 |

This table is interactive. Users can sort and filter the data.

Bioremediation offers a potentially cost-effective and environmentally friendly approach to cleaning up sites contaminated with 1,1-Dimethylhydrazine. The development of microbial strains with a high tolerance and degradation capacity for UDMH is a key area of research.

As mentioned previously, strains like Stenotrophomonas sp. M12 and Comamonas sp. P4 have demonstrated the ability to degrade UDMH. nih.gov The development of bioremediation strategies could involve bioaugmentation, where these or other specialized microbial cultures are introduced to a contaminated site to enhance the degradation of the pollutant. The effectiveness of such an approach would depend on optimizing environmental conditions, such as nutrient availability, oxygen levels, and pH, to support microbial growth and activity. nih.gov

The concept of co-metabolism, where the degrading microorganisms are provided with an additional carbon source, has been shown to be effective for Comamonas sp. P4 and could be a viable strategy for in-situ and ex-situ bioremediation applications. nih.gov Further research is needed to isolate and engineer more robust microbial strains and to translate laboratory findings into effective field-scale bioremediation technologies.

Chemical Neutralization and Conversion Techniques

Chemical neutralization and conversion represent a critical approach in the remediation of 1,1-Dimethylhydrazine (UDMH) contamination. These techniques aim to transform the toxic and mobile UDMH into less harmful, more stable, or more easily manageable compounds. Research has explored various chemical pathways, primarily focusing on oxidation, reduction, and derivatization reactions.

A significant method involves the reaction of UDMH with α-ketoacids, such as 2-ketoglutaric acid or its salts, followed by a reduction step. google.com This process first forms a 2-(2,2-dimethylhydrazinylidene) pentanedioic acid intermediate, which is then reduced, often using a reducing agent like sodium borohydride, to a stable and nonvolatile organic compound. google.com This method effectively neutralizes the immediate hazard of UDMH. google.com

Oxidation has also been extensively studied as a degradation pathway for UDMH. nih.govsigmaaldrich.com Treatment with oxidants like hydrogen peroxide or atmospheric oxygen can degrade UDMH in aqueous solutions. nih.gov However, the effectiveness and byproducts of oxidation are highly dependent on reaction conditions such as pH and the presence of catalysts. For instance, copper has been shown to catalyze the oxidation of UDMH by air, with the degradation efficiency increasing at higher pH levels. nih.gov A major drawback of oxidation is the potential formation of hazardous byproducts, most notably the carcinogen N-nitrosodimethylamine (NDMA). nih.gov The formation of NDMA is favored at neutral to alkaline pH and in the presence of higher concentrations of copper and hydrogen peroxide. nih.gov Other byproducts can include formaldehyde dimethylhydrazone and tetramethyltetrazene, which have also been found to be mutagenic. nih.gov

Another conversion technique involves reacting UDMH with a formalin solution to produce 1,1-dimethyl-2-methylene hydrazone (MDH). nih.govmdpi.com MDH is reported to be an order of magnitude less toxic than UDMH. nih.gov This derivative can then be polymerized in an acidic medium, and the resulting polymer can be incinerated. mdpi.com This method serves as a safer way to handle and ultimately dispose of UDMH. nih.gov

Below is a table summarizing various chemical neutralization and conversion techniques for 1,1-Dimethylhydrazine.

Table 1: Summary of Chemical Neutralization and Conversion Techniques for 1,1-Dimethylhydrazine

| Technique | Reagents/Process | Primary Product(s) | Key Findings/Remarks | Reference(s) |

|---|---|---|---|---|

| Derivatization and Reduction | Reaction with α-ketoacids (e.g., 2-ketoglutaric acid sodium salt) followed by a reducing agent (e.g., sodium borohydride). | 2-(2,2-dimethylhydrazinylidene)-pentanedioic acid (intermediate), then reduced to a stable nonvolatile organic compound. | Forms a stable, non-hazardous end product. Boron can also be used as a reducing agent. google.com | google.com |

| Oxidation | Atmospheric oxygen or hydrogen peroxide, can be catalyzed by copper ions. | Varies with conditions. Can include formaldehyde, dimethylamine (B145610), and tetramethyltetrazene. | Efficiency increases with pH in the presence of copper. nih.gov A significant drawback is the formation of the carcinogen N-nitrosodimethylamine (NDMA) at neutral and alkaline pH. nih.gov | nih.govsigmaaldrich.com |

| Derivatization and Polymerization | Reaction with a formalin solution (formaldehyde). | 1,1-dimethyl-2-methylene hydrazone (MDH). | MDH is significantly less toxic than UDMH. nih.gov The resulting product can be polymerized and then incinerated, though this produces nitrogen oxides. nih.govmdpi.com | nih.govmdpi.com |

| Reaction with Cyanogen Compounds | Tetracyanoethylene (TCNE) or tetracyanoethylated ketones (TCEKs). | Tricyanohydrazine derivatives or complex heterocyclic structures like pyrrolo[3,4-c]quinolines. | Explores the synthetic utility of UDMH derivatives for creating complex organic structures. mdpi.com | mdpi.com |

Integrated Remediation Frameworks

Due to the complex nature of 1,1-Dimethylhydrazine hydrochloride contamination, which can affect soil, groundwater, and surface water, a single remediation technology is often insufficient for achieving comprehensive cleanup goals. researchgate.net Consequently, integrated remediation frameworks that combine multiple technologies are increasingly necessary. epa.gov These frameworks are designed to leverage the synergistic effects of different treatment methods to address various contamination scenarios and contaminant concentrations effectively. nih.gov

An integrated approach typically involves a planned series of actions, often referred to as a "treatment train," where different technologies are applied sequentially or concurrently. epa.gov The selection and combination of technologies are highly site-specific, depending on factors like the extent and location of the contamination, soil and aquifer characteristics, and the ultimate remediation objectives. researchgate.netnih.gov

For a site contaminated with this compound, an integrated framework might begin with physical containment and removal methods to address the source and highly contaminated zones. This could be followed by in situ or ex situ treatments to address residual contamination in soil and groundwater. researchgate.net For example, a strategy could combine physical separation with chemical treatment. mdpi.com

A conceptual integrated framework could involve:

Source Removal and Containment: Excavation of highly contaminated soil to prevent further leaching of the contaminant. researchgate.net

Ex Situ Soil Treatment: The excavated soil could be treated using a combination of soil washing and chemical neutralization. mdpi.com Soil washing can concentrate the contaminants into a smaller volume, which can then be treated more efficiently with chemical methods like oxidation or derivatization. mdpi.com

In Situ Groundwater Treatment: For the remaining contamination in the groundwater, an in situ chemical oxidation (ISCO) barrier could be established to degrade the contaminant plume as it migrates. epa.gov

Monitored Natural Attenuation: Following active treatment, monitored natural attenuation could be employed to ensure that any remaining low-level contamination degrades over time through natural processes like oxidation and biodegradation. cdc.gov

The table below outlines a conceptual integrated remediation framework for a site contaminated with this compound.

Table 2: Conceptual Integrated Remediation Framework for this compound

| Phase | Technology | Objective | Target Media | Rationale |

|---|---|---|---|---|

| Phase 1: Source Control | Excavation and Physical Containment | Remove the primary source of contamination and prevent further spread. | Highly contaminated soil and source materials. | Addresses the most concentrated contamination directly, reducing the overall contaminant load. researchgate.net |

| Phase 2: Ex Situ Treatment | Soil Washing combined with Chemical Neutralization (e.g., using formalin) | Separate contaminated soil fractions and chemically convert UDMH in the highly concentrated fraction to less toxic forms. nih.govmdpi.com | Excavated soil. | Soil washing reduces the volume of soil requiring intensive chemical treatment, making the process more cost-effective. mdpi.com Chemical neutralization ensures the destruction of the contaminant. |

| Phase 3: In Situ Groundwater Treatment | In Situ Chemical Oxidation (ISCO) (e.g., permanganate (B83412) or Fenton's reagent) | Create a reactive barrier to degrade the dissolved contaminant plume migrating from the source area. epa.govresearchgate.net | Groundwater. | Treats the dissolved phase of contamination in place, preventing off-site migration. epa.gov |

| Phase 4: Long-Term Management | Monitored Natural Attenuation (MNA) | Rely on and monitor natural degradation processes to address residual, low-level contamination. cdc.gov | Soil and Groundwater. | A cost-effective final step for polishing the site after active remediation has significantly reduced contaminant concentrations. cdc.gov |

Mechanistic Toxicology and Carcinogenesis of 1,1 Dimethylhydrazine Hydrochloride in Biological Systems

Cellular and Molecular Mechanisms of Toxicity

The toxicity of 1,1-dimethylhydrazine (B165182) is a multi-faceted process involving metabolic activation, interaction with critical cellular macromolecules, and disruption of essential biochemical pathways.

The metabolic activation of 1,1-dimethylhydrazine is a critical initiating step in its toxic and carcinogenic effects. In biological systems, 1,1-dimethylhydrazine undergoes biotransformation, primarily in the liver, to form highly reactive intermediates. uzh.ch

Studies have shown that enzymes such as cytochrome P450 and flavin-containing monooxygenases are involved in the metabolism of 1,1-dimethylhydrazine. uzh.ch This process can lead to the formation of reactive species, including methyl radicals and potentially methyldiazonium ions. uzh.ch The demethylation of 1,1-dimethylhydrazine can produce monomethylhydrazine, which can then be further oxidized to form methyl radicals. uzh.ch In rat liver microsomes, the conversion of 1,1-dimethylhydrazine to formaldehyde (B43269) is a cytochrome P450-mediated reaction that requires NADPH and oxygen. who.intnih.gov However, in the 9000 × g supernatant, this conversion appears to be non-enzymatic. who.intnih.gov

These reactive metabolites are capable of interacting with and damaging cellular components, including DNA and proteins, which is a key factor in the compound's toxicity and carcinogenicity. uzh.chwho.int

The reactive metabolites generated from the bioactivation of 1,1-dimethylhydrazine can covalently bind to nucleic acids, forming DNA adducts. This interaction is a crucial event in the initiation of carcinogenesis.

In vivo studies have demonstrated the formation of methylated DNA bases following exposure to 1,1-dimethylhydrazine. Specifically, N7-methylguanine has been detected in the liver DNA of rats treated with the compound. uzh.chnih.gov The formation of this adduct suggests the involvement of a methyldiazonium ion as the alkylating agent. uzh.ch In vitro experiments using human fibroblasts have identified the formation of N7-methylguanine, O6-methylguanine, and N3-methyladenine. uzh.ch The activation of [14C]dimethylhydrazine in rat liver slices leads to metabolites that bind to nucleic acids. who.intnih.gov This binding of reactive metabolites to DNA can lead to mutations and genomic instability, contributing to the carcinogenic potential of 1,1-dimethylhydrazine. uzh.ch

1,1-Dimethylhydrazine is known to exert significant effects on the central nervous system. A primary mechanism for its neurotoxicity is its interference with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.

The acute toxicity of 1,1-dimethylhydrazine is largely attributed to the depletion of GABA, a major inhibitory neurotransmitter in the brain. uzh.chuzh.ch This depletion can lead to excitatory effects on the central nervous system. uzh.ch The compound can form hydrazones with derivatives of vitamin B6, which is a necessary cofactor for processes involving GABA. uzh.ch This interaction leads to a functional alteration of the GABA receptor, which is believed to be the underlying cause of central nervous system effects such as tremors, vomiting, and convulsions observed at high doses. uzh.ch

The toxic effects of 1,1-dimethylhydrazine extend to its interference with essential metabolic cofactor pathways. A key target is the vitamin B6 pathway.

1,1-Dimethylhydrazine can react with pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) to form dimethylhydrazones. rjraap.com This interaction effectively sequesters pyridoxal phosphate, making it unavailable to serve as a cofactor for numerous enzymatic reactions. Pyridoxal phosphate is crucial for the synthesis of neurotransmitters, including GABA, and its depletion can lead to the neurological symptoms associated with 1,1-dimethylhydrazine toxicity. uzh.ch This interference with a vital metabolic cofactor highlights a significant mechanism of the compound's broad-spectrum toxicity.

Identifying and quantifying the metabolites of 1,1-dimethylhydrazine is crucial for understanding its metabolic fate and for developing biomarkers of exposure.

The primary metabolites of 1,1-dimethylhydrazine that have been identified are dimethylhydrazones of pyridoxal (vitamin B6) and pyruvic acid. rjraap.com In vivo, the compound is also metabolized to carbon dioxide, which is exhaled, and is eliminated in the urine either unchanged or as glucose-dimethylhydrazone. uzh.ch Formaldehyde and monomethylhydrazine have been observed as metabolites in in vitro studies. uzh.ch

The non-metabolized form of 1,1-dimethylhydrazine can be detected in blood and urine, with concentrations reaching up to 60 ng/ml in blood plasma and up to 2000 ng/ml in urine. rjraap.com These metabolites and the parent compound can serve as biomarkers to assess exposure in biological systems.

Table 1: Biological Metabolites and Biomarkers of 1,1-Dimethylhydrazine

| Metabolite/Biomarker | Biological Matrix | Significance |

| 1,1-Dimethylhydrazine | Blood, Urine | Direct measure of exposure. rjraap.com |

| Dimethylhydrazone of Pyridoxal | Not specified | Indicates interaction with Vitamin B6 pathway. rjraap.com |

| Dimethylhydrazone of Pyruvic Acid | Not specified | A major metabolite. rjraap.com |

| Carbon Dioxide | Exhaled Air | A product of metabolic degradation. uzh.ch |

| Glucose-dimethylhydrazone | Urine | An elimination product. uzh.ch |

| Formaldehyde | In vitro systems | An intermediate metabolite. uzh.ch |

| Monomethylhydrazine | In vitro systems | An intermediate metabolite. uzh.ch |

| N7-methylguanine | DNA (Liver) | A biomarker of DNA damage. uzh.chnih.gov |

| O6-methylguanine | DNA (Fibroblasts) | A biomarker of DNA damage. uzh.ch |

| N3-methyladenine | DNA (Fibroblasts) | A biomarker of DNA damage. uzh.ch |

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of 1,1-dimethylhydrazine has been evaluated in a variety of test systems, providing evidence for its ability to induce genetic damage.

Table 2: Summary of Genotoxicity and Mutagenicity Findings for 1,1-Dimethylhydrazine

| Test System | Effect Observed | Finding |

| Bacterial Cells (in vitro) | Mutagenicity, Clastogenicity | Mutagenic and clastogenic. uzh.chuzh.ch |

| Mammalian Cells (in vitro) | Mutagenicity, Clastogenicity | Mutagenic and clastogenic. uzh.chuzh.ch |

| Mammalian Cells (in vivo) | DNA Damage, Clastogenicity | DNA-damaging and clastogenic in somatic cells. uzh.ch |

| Rat Bone Marrow Cells | Chromosome Aberrations | Significant increase in aberration frequency. nih.gov |

| Drosophila melanogaster | Somatic Mutations | Induced somatic mutations. who.int |

In Vitro and In Vivo DNA Damage Studies

1,1-Dimethylhydrazine (UDMH) has demonstrated DNA-damaging capabilities in both laboratory (in vitro) and living organism (in vivo) studies. uzh.chnih.gov The compound's interaction with genetic material is a critical aspect of its toxicological profile.

In vitro, UDMH has been shown to induce unscheduled DNA synthesis (UDS), a process of DNA repair, in mouse hepatocytes. nih.govwho.int However, it did not produce the same effect in rat hepatocytes. nih.govwho.int This suggests species-specific differences in the metabolic activation or detoxification of the compound. researchgate.net Furthermore, studies have shown that during the metabolism of UDMH, highly reactive intermediates like methyl radicals can be formed, which are capable of damaging DNA. uzh.ch This has been evidenced by the methylation of DNA bases, specifically the formation of N7-methylguanine, O6-methylguanine, and N3-methyladenine in vitro. uzh.ch

In vivo studies have corroborated the DNA-damaging potential of UDMH. uzh.chnih.gov DNA fragmentation has been observed in the liver and lungs of mice treated with UDMH. nih.govnih.gov The formation of N7-methylguanine has also been detected in the liver DNA of rats following in vivo treatment. nih.gov These findings indicate that UDMH, or its metabolites, can reach and interact with the DNA of various organs. uzh.ch The DNA damage is considered a key factor in the compound's carcinogenic effects. uzh.ch

Table 1: Summary of In Vitro and In Vivo DNA Damage Studies on 1,1-Dimethylhydrazine

| Study Type | System/Organism | Endpoint | Result | Reference |

|---|---|---|---|---|

| In Vitro | Mouse Hepatocytes | Unscheduled DNA Synthesis (UDS) | Positive | nih.govwho.int |

| In Vitro | Rat Hepatocytes | Unscheduled DNA Synthesis (UDS) | Negative | nih.govwho.int |

| In Vitro | N/A | DNA Base Methylation | Positive (N7-methylguanine, O6-methylguanine, N3-methyladenine) | uzh.ch |

| In Vivo | Mice (Liver and Lungs) | DNA Fragmentation | Positive | nih.govnih.gov |

| In Vivo | Rats (Liver) | DNA Adduct Formation (N7-methylguanine) | Positive | nih.gov |

| In Vivo | Rats (Kidney) | Unscheduled DNA Synthesis (UDS) | Negative | nih.gov |

Mutational Spectrum and Clastogenic Potency

1,1-Dimethylhydrazine has been identified as a mutagen and a clastogen, meaning it can induce mutations in the genetic material and cause structural changes to chromosomes. uzh.ch

In vitro studies have demonstrated that UDMH can induce gene mutations in various mammalian cell lines, including Chinese hamster lung V79 cells and mouse lymphoma L5178Y cells. nih.govwho.int It has also been shown to cause chromosomal aberrations in Chinese hamster ovary cells. nih.govwho.int The mutagenic activity of UDMH in some in vitro assays appears to be dependent on metabolic activation, suggesting the formation of a genetically active metabolite. dtic.mil

Germ Cell Mutagenesis Investigations

Investigations into the effects of 1,1-dimethylhydrazine on germ cells, the reproductive cells that pass genetic information to offspring, have yielded some concerning findings. There is evidence to suggest that UDMH can reach the germ cells and exert a clastogenic effect. uzh.chuzh.ch

One study noted the induction of micronucleus formation in the spermatids of mice treated with UDMH. nih.gov However, it is important to note that other studies did not find evidence of sperm abnormalities in mice. nih.gov Additionally, a dominant lethal assay in mice, which is designed to detect compounds that can induce chromosome alterations in germ cells, produced negative results. nih.govdtic.mil

Despite some conflicting results, the ability of UDMH to inhibit DNA synthesis in mouse testes after oral application, combined with its clastogenic effects in other cell types, has led to its classification in Germ Cell Category 3A by some regulatory bodies. uzh.chuzh.ch This classification indicates a substance that causes concern for humans owing to the possibility of inducing heritable mutations in the germ cells. uzh.ch

Immunomodulatory Effects

Influence on Lymphocyte Proliferation and Immune Responses

In vivo studies in mice have demonstrated that daily intraperitoneal injections of UDMH can lead to a significant increase in the one-way mixed lymphocyte response (MLR). nih.govwho.int This immunoenhancing effect was observed even when only the responder mice were treated, leading researchers to suggest that B cells and/or macrophages may be the primary targets of UDMH's action. nih.govwho.int One proposed mechanism for this enhancement is the inhibition of prostaglandin (B15479496) E2 synthesis, a known suppressor of the MLR. who.int Long-term exposure in mice also resulted in an increased number of Jerne plaque-forming cells, which are antibody-producing cells. nih.gov

Conversely, in vitro studies have shown an inhibitory effect on lymphocyte proliferation. nih.govwho.int UDMH was found to inhibit concanavalin (B7782731) A-stimulated DNA synthesis in murine splenocytes in culture. nih.govwho.int A similar suppressive effect was observed in interleukin 2-dependent CTLL-20 cells. nih.govwho.int Furthermore, while lower concentrations of UDMH enhanced the response to lipopolysaccharide (LPS) in vitro, higher concentrations suppressed the response to both Concanavalin A and LPS. nih.gov

Table 2: Effects of 1,1-Dimethylhydrazine on Lymphocyte Proliferation and Immune Responses

| Study Type | System/Organism | Parameter | Effect | Reference |

|---|---|---|---|---|

| In Vivo | Mice | Mixed Lymphocyte Response (MLR) | Increased | nih.govwho.int |

| In Vivo | Mice | Jerne Plaque-Forming Cells | Increased | nih.gov |

| In Vitro | Murine Splenocytes | Concanavalin A-stimulated DNA synthesis | Inhibited | nih.govwho.int |

| In Vitro | Interleukin 2-dependent CTLL-20 cells | Interleukin 2-stimulated DNA synthesis | Suppressed | nih.govwho.int |

| In Vitro | Murine Splenocytes | Lipopolysaccharide (LPS) response | Enhanced at low concentrations, suppressed at high concentrations | nih.gov |

Modulation of Immunosuppressive Mechanisms

Research has shown that UDMH can overcome certain types of immunosuppression. nih.govwho.int For instance, in mice treated with Corynebacterium parvum, a substance that can induce immunosuppression, the subsequent administration of UDMH led to a significant increase in the concanavalin A-induced lymphoblastogenic responses in splenocytes compared to treatment with C. parvum alone. nih.govwho.int

In vitro experiments have suggested a potential mechanism for this immunomodulatory effect. UDMH was found to cause a decrease in suppressor cell activity at certain concentrations. nih.gov This selective abrogation of suppressor activity, or an alteration of the suppressor cell-to-helper cell ratio, has been proposed as a possible explanation for the immunoenhancement observed in some studies. nih.gov

Organ-Specific Pathogenesis and Carcinogenic Outcomes

1,1-Dimethylhydrazine has been demonstrated to be a carcinogen in various animal models, with specific target organs identified.

In mice, oral administration of UDMH has been shown to produce tumors at multiple sites, with a particularly high incidence of vascular tumors. nih.govwho.int Inhalation exposure in mice has been linked to the development of lung adenomas, liver adenomas, lymphomas, nasal mucosal adenomas, osteomas, and hemangiomas. uzh.ch Other studies have reported thyroid carcinomas, hemangiosarcomas, and Kupffer cell sarcomas in mice following inhalation. uzh.ch

In rats, oral application of UDMH has led to tumors in the liver and pituitary gland. uzh.ch Inhalation studies in rats have resulted in lung adenomas, pituitary adenomas, and islet cell adenomas. uzh.ch

Hamsters administered UDMH orally developed tumors in the blood vessels and colon. uzh.ch Subcutaneous injections in hamsters have been shown to induce peripheral nerve sheath tumors. nih.gov

It is important to note that the carcinogenic effects of UDMH are considered to be linked to its genotoxic properties, including its ability to damage DNA and induce mutations. uzh.ch

Table 3: Organ-Specific Carcinogenic Outcomes of 1,1-Dimethylhydrazine in Animal Models

| Animal Model | Route of Administration | Tumor Sites | Reference |

|---|---|---|---|

| Mice | Oral | Vascular tumors, blood vessels, lungs, kidneys | uzh.chnih.govwho.int |

| Mice | Inhalation | Lungs, liver, blood vessels, nasal mucosa, lymphomas, osteomas, hemangiomas, thyroid carcinomas, Kupffer cell sarcomas | uzh.ch |

| Rats | Oral | Liver, pituitary gland | uzh.ch |

| Rats | Inhalation | Lungs, pituitary gland, pancreas (islet cell adenomas) | uzh.ch |

| Hamsters | Oral | Blood vessels, colon | uzh.ch |

| Hamsters | Subcutaneous | Peripheral nerve sheath tumors | nih.gov |

Hepatic and Renal Pathological Manifestations

1,1-Dimethylhydrazine (UDMH), the parent compound of 1,1-dimethylhydrazine hydrochloride, is a recognized hepatotoxin, inducing significant liver damage. noaa.govnj.govepa.gov Chronic exposure can lead to liver injury, and animal studies have demonstrated that the liver is a primary target for neoplastic changes induced by UDMH. noaa.govnj.govepa.govntis.gov In animal models, exposure has resulted in the development of liver tumors, including hemangiosarcomas and Kupffer cell sarcomas in mice. ntis.govuzh.ch The mechanism of this toxicity involves the metabolic activation of UDMH in the liver. nih.govuzh.ch Liver microsomes convert UDMH to reactive metabolites, such as formaldehyde, through a process that appears to be mediated by cytochrome P450. nih.govuzh.ch These reactive intermediates can then bind to cellular components like nucleic acids and proteins, leading to cellular damage and carcinogenic effects. nih.govwho.int Studies in workers exposed to UDMH have shown elevated levels of alanine (B10760859) aminotransferase, indicating liver damage. uzh.ch

The kidneys are also susceptible to damage from UDMH exposure. noaa.govnj.gov Pathological findings include early lipid infiltration in the tubular epithelium and elevated blood urea (B33335) nitrogen levels, which are suggestive of kidney damage. umich.edu Histopathological examinations have revealed mild kidney damage in animals following exposure. who.int

| Organ | Pathological Manifestation | Key Mechanisms |

| Liver | Liver damage, Tumors (hemangiosarcomas, Kupffer cell sarcomas), Elevated liver enzymes. noaa.govnj.govepa.govntis.govuzh.ch | Metabolic activation by cytochrome P450 to reactive metabolites (e.g., formaldehyde), Covalent binding to cellular macromolecules. nih.govuzh.ch |

| Kidney | Kidney damage, Early lipid infiltration of tubular epithelium, Elevated blood urea nitrogen. noaa.govnj.govumich.edu | Direct toxicity from the compound and its metabolites. who.int |

Pulmonary and Gastrointestinal Lesions

Inhalation of 1,1-Dimethylhydrazine can cause significant irritation to the respiratory tract, including the nose and throat. nj.govepa.gov Higher levels of exposure can lead to more severe pulmonary effects, such as coughing, shortness of breath, and potentially fatal pulmonary edema, which is the accumulation of fluid in the lungs. nj.govnih.govnih.gov Animal studies have shown that the lungs are a target organ for the carcinogenic effects of UDMH, with inhalation exposure leading to lung tumors in mice and rats. ntis.govuzh.chdtic.mil

The gastrointestinal system is also affected by UDMH. cdc.gov Ingestion can lead to nausea and vomiting. noaa.govnih.gov In animal studies, oral administration has been linked to the development of tumors in the intestines. nih.gov Research on related hydrazine (B178648) compounds has shown that they can cause damage to the cells in the proliferation zone of intestinal crypts. nih.gov

Vascular and Hematopoietic System Effects

1,1-Dimethylhydrazine has been shown to have toxic effects on the blood and vascular system. cdc.gov One of the significant hematological effects is hemolysis, the rupture of red blood cells. noaa.govnih.gov Another critical effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. dtic.mil However, studies comparing different hydrazine compounds found that UDMH was less effective at causing methemoglobinemia than monomethylhydrazine (MMH) and hydrazine (Hz), suggesting a potentially different hemolytic mechanism. dtic.mildtic.mil In animal studies, UDMH has been shown to induce tumors of the blood vessels. uzh.chuzh.ch

Endocrinological System Perturbations

Exposure to 1,1-Dimethylhydrazine has been demonstrated to interfere with the endocrine system. Carcinogenicity studies in animals have revealed that inhalation of UDMH can lead to tumors in the pituitary gland and pancreas in rats, and thyroid carcinomas in mice. uzh.chuzh.ch In hamsters, administration of UDMH resulted in adrenal adenomas. uzh.ch These findings indicate that UDMH can disrupt the normal function of these endocrine glands and lead to neoplastic changes.

Occupational and Environmental Health Implications

Exposure Pathways and Risk Characterization

The primary routes of human exposure to 1,1-Dimethylhydrazine are through inhalation, skin absorption, and ingestion. cdc.govnih.gov Occupational exposure is a significant concern for workers in industries that manufacture or use the chemical, such as in aerospace for rocket propellants. nih.govcdc.govcdc.gov The National Institute for Occupational Safety and Health (NIOSH) estimated that thousands of workers were potentially exposed in the early 1980s. cdc.gov

Environmental exposure for the general population is less common but can occur near military or industrial facilities that use UDMH or from hazardous waste sites. nih.govcdc.govcdc.gov Historically, there was a potential for exposure through the ingestion of foods treated with the plant growth regulator daminozide, of which UDMH is a hydrolysis product, but this use is no longer permitted on food plants in the United States. nih.govcdc.gov UDMH degrades rapidly in the environment, which generally keeps environmental exposure levels low. nih.gov